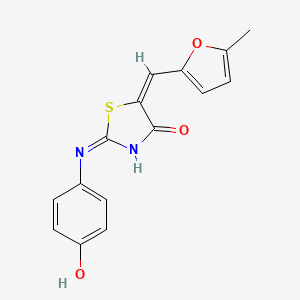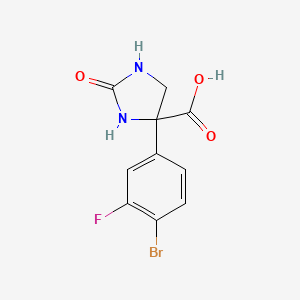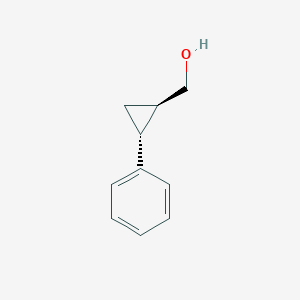
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a dioxido-dihydrothiophene ring and a diphenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide typically involves the reaction of appropriate thiophene derivatives with acetamide compounds under controlled conditions. The process often requires the use of oxidizing agents to introduce the dioxido functionality into the thiophene ring. Common reagents include potassium persulfate and acetic anhydride, which facilitate the formation of the desired product through oxidative cyclization and subsequent amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for research and application purposes.
化学反应分析
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido groups, converting the compound into a different thiophene derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiophene analogs with different functional groups.
科学研究应用
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and sensors.
作用机制
The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The dioxido-dihydrothiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The diphenylacetamide moiety may also contribute to the compound’s binding affinity and specificity for certain targets, enhancing its overall efficacy.
相似化合物的比较
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide
- 2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide stands out due to its specific combination of a dioxido-dihydrothiophene ring and a diphenylacetamide moiety, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(13-15-7-3-1-4-8-15)19(16-9-5-2-6-10-16)17-11-12-23(21,22)14-17/h1-12,17H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOBFQPNDGQNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2446320.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2446321.png)








![(4-Fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2446340.png)

![[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446342.png)

